![molecular formula C7H6BrN3 B566982 3-Bromoimidazo[1,2-A]pyridin-8-amine CAS No. 1232431-81-0](/img/structure/B566982.png)

3-Bromoimidazo[1,2-A]pyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

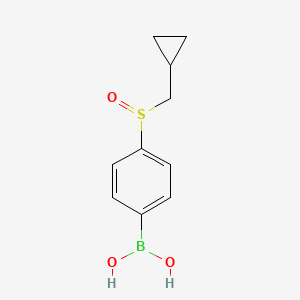

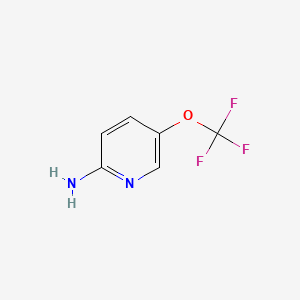

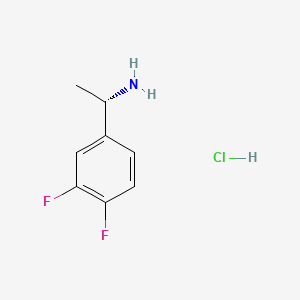

3-Bromoimidazo[1,2-A]pyridin-8-amine is a chemical compound with the empirical formula C7H6BrN3 and a molecular weight of 212.05 . It is often used in the field of medicinal chemistry due to its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a chemodivergent process from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . 3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine core, which is an imidazole ring fused with a pyridine moiety . The position of the nitrogen atoms in the structure plays a significant role in its chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place, preferably in a refrigerator .Scientific Research Applications

Synthesis of Molecular Scaffolds

A study by Schmid, Schühle, and Austel (2006) highlights the utility of 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, a closely related compound, in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. This two-step synthesis provides a platform for creating three-dimensional molecular scaffolds potentially useful in medicinal chemistry for the development of small molecules targeting biological sites. The method is noted for its suitability in combinatorial library preparation due to the selective reactivity towards primary amines and the structural diversity of available amines (Schmid, Schühle, & Austel, 2006).

Chemodivergent Synthesis

Liu et al. (2019) describe a chemodivergent synthesis approach utilizing α-bromoketones and 2-aminopyridine to produce N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions. This method offers a versatile pathway to 3-bromoimidazopyridines, which can be further transformed into various skeletons, showcasing the potential of 3-bromoimidazo[1,2-a]pyridin-8-amine in generating complex organic molecules (Liu et al., 2019).

Microwave-Assisted Synthesis

Patil, Mascarenhas, Sharma, Roopan, and Roychowdhury (2014) report an efficient, microwave-assisted one-pot synthesis method for 3-bromoimidazo[1,2-a]pyridines, demonstrating the compound's applicability in quick and efficient synthetic processes. This approach not only provides good yields but also highlights the adaptability of this compound in the synthesis of related imidazoheterocycles, contributing to the compound's significance in rapid molecule construction (Patil et al., 2014).

Conformationally Constrained Inhibitors

Dinsmore et al. (2000) utilize an intramolecular cyclization approach to synthesize 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems. This synthetic strategy is directed towards producing conformationally restricted farnesyltransferase inhibitor analogues, indicating the role of this compound derivatives in the development of potential therapeutic agents with improved metabolic stability (Dinsmore et al., 2000).

Palladium-Catalyzed Cross-Coupling

Tran et al. (2019) discuss the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands from 2-aminopyridine, employing palladium-catalyzed cross-coupling reactions. This research underscores the compound's utility in the creation of ligands for further application in palladium-catalyzed reactions, showcasing its potential in facilitating complex organic transformations and contributing to the advancement of cross-coupling methodologies (Tran et al., 2019).

Safety and Hazards

Future Directions

Recent research has focused on developing environmentally friendly synthetic strategies for the formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This includes transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of more efficient methods for the synthesis of these compounds is a key area of future research .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridin-8-amine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .

Mode of Action

The synthesis of this compound involves a one-pot tandem cyclization/bromination process . This process is promoted by the further bromination, and no base is needed . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Biochemical Pathways

The synthesis of this compound from α-bromoketones and 2-aminopyridine under different reaction conditions suggests that it may interact with these substances and their associated biochemical pathways .

Result of Action

The compound’s synthesis from α-bromoketones and 2-aminopyridine suggests that it may have interactions with these substances at the molecular and cellular levels .

Action Environment

The synthesis of this compound under different reaction conditions suggests that its action may be influenced by the chemical environment .

Properties

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOCYGCQOHNELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676596 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-81-0 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)